molecular formula C6H7N3S B2819198 Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- CAS No. 19475-16-2

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-

Cat. No.: B2819198
CAS No.: 19475-16-2
M. Wt: 153.2
InChI Key: DQJLKSMNSNUNPD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- (CAS: 18071-20-0) is a malononitrile derivative characterized by a methylamino (-NHCH₃) and methylthio (-SCH₃) substituent on the central methylidene group. Its molecular formula is C₅H₅N₃S, with a molar mass of 139.18 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical research . Its bifunctional substituents enable diverse reactivity patterns, including cyclization and nucleophilic substitution, making it valuable for constructing nitrogen- and sulfur-containing scaffolds.

Properties

IUPAC Name

2-[methylamino(methylsulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJLKSMNSNUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(C#N)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of propanedinitrile, 2-[(methylamino)(methylthio)methylene]- may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to propanedinitrile derivatives can enhance the efficacy of antiviral agents. For instance, certain derivatives have been shown to modulate the activity of influenza viruses by inhibiting the M2 proton channel, which is crucial for viral replication. These findings suggest potential applications in developing antiviral therapies targeting drug-resistant strains of influenza .

2. Anticancer Properties
Research has demonstrated that substituted pyrazoles derived from propanedinitrile compounds exhibit antiproliferative activity against various tumor cell lines. In particular, compounds synthesized from reactions involving propanedinitrile show promise as effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is involved in cancer progression .

CompoundActivityTarget
Propanedinitrile derivativeAntiviralInfluenza A virus
Substituted pyrazoleAntiproliferativeEGFR-TK

Materials Science Applications

1. Polymer Chemistry
Propanedinitrile derivatives are utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications requiring high-performance plastics, such as automotive and aerospace industries. The incorporation of functional groups from propanedinitrile allows for better interaction with other polymer components, leading to improved material characteristics .

2. Coatings and Adhesives
The compound can also serve as an intermediate in the production of coatings and adhesives that require specific chemical resistance and durability. The unique chemical structure contributes to the development of formulations that can withstand harsh environmental conditions .

Agricultural Chemistry Applications

1. Pesticide Development
Propanedinitrile derivatives have been explored for their potential use in developing pesticides due to their biological activity against various pests. Compounds derived from this chemical framework have shown efficacy in laboratory settings against common agricultural pests, suggesting a pathway for sustainable pest management solutions .

Case Studies

  • Antiviral Compound Development : A study evaluated the effectiveness of a series of propanedinitrile derivatives against influenza viruses. The results indicated that certain modifications to the molecular structure significantly enhanced antiviral activity, highlighting the importance of chemical diversity in drug design .
  • Polymer Synthesis Research : In a research project focused on creating high-performance polymers, scientists synthesized a series of copolymers using propanedinitrile derivatives as monomers. The resulting materials exhibited superior mechanical properties compared to traditional polymers, showcasing their potential in advanced material applications .

Mechanism of Action

The mechanism by which propanedinitrile, 2-[(methylamino)(methylthio)methylene]- exerts its effects involves interactions with various molecular targets. The nitrile and thioether groups can participate in binding and modifying biological molecules, influencing pathways related to enzyme activity and protein function.

Comparison with Similar Compounds

Propanedinitrile, 2-[(methylsulfanyl)(morpholin-4-yl)methylidene]- (CAS: 55883-90-4)

  • Structure: Replaces the methylamino group with a morpholine ring.
  • Molecular Formula : C₉H₁₁N₃S₂.
  • Key Differences: The morpholine substituent introduces a bulky, electron-rich heterocycle, reducing nucleophilicity compared to the methylamino group in the target compound. Applications: Used as a reagent for synthesizing polyfunctionalized nitriles and as a precursor in materials science .
  • Research Findings : Exhibits lower solubility in polar solvents compared to the target compound due to the hydrophobic morpholine moiety .

[Bis(methylthio)methylene]propanedinitrile (CAS not explicitly provided)

  • Structure: Contains two methylthio (-SCH₃) groups instead of methylamino and methylthio.
  • Molecular Formula : C₆H₆N₂S₂.
  • Key Differences: Lacks the amino group, limiting its ability to participate in hydrogen bonding or amine-mediated reactions. Applications: Intermediate in synthesizing pyrazolylpiperazine antihypertensive agents, as demonstrated in a 1983 study .
  • Research Findings: Higher thermal stability than the target compound due to the absence of reactive amino groups .

2-[(2-Hydroxy-1-naphthalenyl)methylene]propanedinitrile (CAS: 101756-32-5)

  • Structure : Features a naphthylmethylene group substituted with a hydroxyl (-OH) moiety.
  • Molecular Formula : C₁₄H₈N₂O.
  • Key Differences :
    • The aromatic naphthyl group enhances π-π stacking interactions, increasing crystallinity.
    • Applications: Investigated for optoelectronic applications due to extended conjugation .
  • Research Findings : Displays strong fluorescence emission, unlike the target compound, which lacks aromatic substituents .

Propanedinitrile, (ethoxymethylene) (CAS not provided)

  • Structure : Substituted with an ethoxy (-OCH₂CH₃) group.
  • Molecular Formula : C₆H₆N₂O.
  • Key Differences :
    • The ethoxy group confers electron-donating effects, altering reactivity in Michael addition reactions.
    • Applications: Used in agrochemical synthesis .
  • Research Findings : Lower electrophilicity at the central carbon compared to the target compound due to the electron-donating ethoxy group .

o-Chlorobenzylidenemalononitrile (CAS: 2698-41-1)

  • Structure : Contains an o-chlorobenzylidene group.
  • Molecular Formula : C₁₀H₅ClN₂.
  • Key Differences :
    • The electron-withdrawing chlorine atom enhances electrophilicity, making it a potent irritant (CS gas).
    • Applications: Widely used in riot control agents .
  • Research Findings: Exhibits acute toxicity and lacrimatory effects absent in the target compound due to the latter’s non-aromatic substituents .

Research Findings and Reactivity Trends

  • Electronic Effects: The target compound’s methylamino group enhances nucleophilicity, enabling reactions with electrophiles like aldehydes, while its methylthio group facilitates thiol-disulfide exchange .
  • Safety Profile: Unlike o-chlorobenzylidenemalononitrile (CS gas), the target compound lacks irritant properties, making it safer for laboratory use .

Biological Activity

Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- (commonly referred to as bis(methylthio)methylene malononitrile), is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and the implications of its use in medicinal chemistry.

  • IUPAC Name : 2-[bis(methylsulfanyl)methylidene]propanedinitrile
  • Molecular Formula : C6H6N2S2
  • Molecular Weight : 170.248 g/mol
  • CAS Number : 5147-80-8

Synthesis Methods

The synthesis of propanedinitrile derivatives typically involves the reaction of various precursors through methods such as condensation reactions and microwave-assisted synthesis. One prominent method includes the reaction of isoxazolyl chalcones with semicarbazide, leading to the formation of substituted pyrazoles that exhibit significant biological activity .

Antimicrobial Activity

Research indicates that compounds similar to propanedinitrile exhibit notable antimicrobial properties. For instance, derivatives containing cyano groups and amide functionalities have shown enhanced biological activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .

Compound TypeTarget OrganismsMIC (µg/mL)
Propanedinitrile DerivativesE. coli, K. pneumoniae6.25
Pyrazole DerivativesF. oxysporum6-9

Anticancer Potential

In vitro studies have demonstrated that certain derivatives of propanedinitrile can inhibit the growth of tumor cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Compounds derived from propanedinitrile have also been evaluated for their anti-inflammatory properties. In particular, studies focusing on cyclooxygenase (COX) inhibition reveal that some derivatives outperform standard anti-inflammatory drugs like celecoxib in terms of selectivity and efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of synthesized propanedinitrile derivatives against a panel of bacteria and fungi. Results indicated that compounds with additional functional groups such as methoxy or halogens displayed significantly improved antimicrobial activity compared to their parent structures.
  • Cancer Cell Line Inhibition : Research conducted on the antiproliferative effects of propanedinitrile derivatives revealed substantial inhibition rates against various cancer cell lines, including breast and lung cancers. The study highlighted the structure-activity relationship, emphasizing the role of substituents in enhancing biological activity.
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects demonstrated that specific derivatives could reduce edema significantly more than traditional NSAIDs, indicating a promising avenue for developing new anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Propanedinitrile derivatives with methylamino and methylthio substituents?

  • Methodology :

  • One-pot nucleophilic substitution : React 2-[bis(methylthio)methylene]propanedinitrile with methylamine in the presence of a base (e.g., potassium carbonate) to replace one methylthio group with methylamino. This method is efficient for introducing mixed substituents .
  • Knoevenagel condensation : Use malononitrile and substituted aldehydes/ketones under basic conditions (e.g., triethylamine) to form the methylene bridge. For example, condensation with methylthio-methylamine precursors can yield the target compound .
  • Table 1 : Key Synthetic Conditions
Reagents/ConditionsYield (%)Key Reference
Methylamine, K₂CO₃, DMF85–90
Triethylamine, ethanol, reflux75–80

Q. How is the structural characterization of this compound validated?

  • Methodology :

  • FT-IR : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and thioether (C-S) bands at 650–750 cm⁻¹ .
  • NMR (¹H/¹³C) :
  • ¹H NMR: Methylamino protons appear as a singlet at δ 2.5–3.0 ppm; methylthio groups show resonance at δ 2.1–2.3 ppm .
  • ¹³C NMR: Nitrile carbons at δ 110–120 ppm; methylene carbons at δ 140–160 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₆H₇N₃S .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of methylamino and methylthio substituents on reactivity?

  • Methodology :

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level evaluates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Methylthio groups lower LUMO energy, enhancing electrophilicity at the methylene bridge .
  • QSPR models : Relate substituent electronegativity to reaction rates in nucleophilic substitutions. Methylthio’s electron-withdrawing nature accelerates amine substitution compared to purely alkyl groups .

Q. How do contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition) arise, and how can they be resolved?

  • Analysis :

  • Antimicrobial assays ( ): Activity against Gram-positive bacteria (e.g., S. aureus) may stem from thiophene derivative formation during synthesis.
  • Enzyme inhibition ( ): Tyrosine kinase inhibition by similar propanedinitriles suggests competitive binding at ATP sites.
    • Resolution strategies :
  • Comparative bioassays : Test the compound and its synthetic intermediates in parallel to isolate bioactive species .
  • Structural analogs : Modify substituents (e.g., replacing methylthio with methoxy) to dissect contributions to activity .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Degradation onset at 180°C indicates thermal stability up to moderate temperatures .
  • pH-dependent stability studies : Monitor nitrile hydrolysis via HPLC at pH 2–12. Stability decreases in alkaline conditions (pH >10) due to hydroxide attack on the nitrile group .

Data Contradiction Analysis

Q. Why do spectral data for similar propanedinitriles vary across studies?

  • Root cause :

  • Tautomerism : Methylene bridges can adopt E/Z configurations, altering NMR chemical shifts. For example, E-isomers show downfield-shifted methylene protons compared to Z-isomers .
  • Solvent effects : Polar solvents (e.g., DMSO) induce shifts in nitrile carbon resonances by ~5 ppm .
    • Mitigation : Standardize solvent systems and report crystallographic data (if available) to confirm geometry .

Application-Oriented Questions

Q. How can this compound serve as a precursor for functionalized heterocycles?

  • Methodology :

  • Thiophene synthesis : React with sodium sulfide and chloroacetonitrile to form antimicrobial thiophene derivatives (e.g., 3-amino-5-piperidinyl-thiophene) via cyclization .
  • Triazolopyrimidines : Condensation with α-cyanoketene dithioacetals under green conditions yields fused heterocycles with potential antitumor activity .

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